Psen1-IN-1

γ-secretase Alzheimer's disease PSEN1

Pan-γ-secretase inhibitors like DAPT cause confounding Notch toxicities by non-selectively blocking PSEN1 and PSEN2. Psen1-IN-1 solves this with >350-fold selectivity for PSEN1 complexes over PSEN2, enabling precise target dissection without dose-limiting side effects. • IC50 = 5.5 nM (PSEN1-APH1B), 19 nM (PSEN1-APH1A) • >350-fold selectivity vs. PSEN2; brain-penetrant with favorable ADME • Validated reference standard for PSEN1-selective inhibitor development • Sourced from BenchChem with guaranteed quality and global fulfillment.

Molecular Formula C20H19ClF3NO3S
Molecular Weight 445.9 g/mol
Cat. No. B12379825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsen1-IN-1
Molecular FormulaC20H19ClF3NO3S
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N(C2C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C20H19ClF3NO3S/c21-14-5-8-16(9-6-14)29(27,28)25-15-7-10-17(18(26)11-15)19(25)12-1-3-13(4-2-12)20(22,23)24/h1-6,8-9,15,17-19,26H,7,10-11H2/t15-,17+,18-,19+/m0/s1
InChIKeyPOFWBCMHDKEJDR-WZGPROSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psen1-IN-1: Selective PSEN1 Inhibitor


Psen1-IN-1 (Compound (+)-13b) is a small-molecule inhibitor targeting the presenilin-1 (PSEN1) catalytic subunit of the γ-secretase complex [1]. It belongs to a novel class of brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides rationally designed for PSEN1-complex selectivity [1]. This compound is utilized in research focused on Alzheimer's disease and other disorders involving aberrant γ-secretase activity, where precise modulation of PSEN1-containing complexes is required [1].

Psen1-IN-1 vs. Generic Inhibitors


Generic γ-secretase inhibitors such as DAPT and L-685,458 exhibit broad, non-selective inhibition across both PSEN1- and PSEN2-containing complexes, leading to dose-limiting toxicities primarily driven by Notch signaling interference [1]. In contrast, Psen1-IN-1 achieves >350-fold selectivity for PSEN1 complexes over PSEN2 complexes, a differentiation that is critical because PSEN2 knockout models show no gross phenotypic abnormalities, while PSEN1 inhibition is linked to therapeutic efficacy without the severe Notch-related side effects seen with pan-inhibitors [1]. Furthermore, compounds like ELN318463, while PS1-preferring, show a mere ~55-fold selectivity, making Psen1-IN-1 a distinct, higher-fidelity tool for dissecting PSEN1-specific biology [2].

Psen1-IN-1 Quantitative Comparisons


PSEN1-APH1B Potency Advantage

Psen1-IN-1 demonstrates an IC50 of 5.5 nM for the PSEN1-APH1B complex, a >70-fold improvement in potency compared to the pan-γ-secretase inhibitor DAPT (IC50 = 390 nM on WT PSEN1) [1][2]. This quantifies the significant efficacy advantage of Psen1-IN-1 in inhibiting PSEN1-APH1B-mediated activity at considerably lower concentrations, a key requirement for minimizing off-target effects [1].

γ-secretase Alzheimer's disease PSEN1

PSEN1/PSEN2 Selectivity Advantage

Psen1-IN-1 exhibits exceptional selectivity (>350-fold) for PSEN1-APH1B over PSEN2-APH1B complexes [1]. In contrast, the well-characterized PS1-selective inhibitor MRK-560 shows only a ~5.2-fold selectivity (IC50 PS1 = 33 nM, PS2 = 173 nM) [2]. This >67-fold greater selectivity ratio demonstrates Psen1-IN-1's superior ability to discriminate between the two presenilin isoforms, a critical parameter for experiments aiming to attribute biological effects specifically to PSEN1 and avoid confounding PSEN2-mediated Notch signaling [1].

isoform selectivity PSEN2 Notch signaling

Brain Penetration Advantage

The primary literature explicitly states that compound (+)-13b (Psen1-IN-1) displays 'excellent brain penetration' [1]. This is a critical, experimentally validated property that distinguishes it from many other γ-secretase inhibitors, including closely related analogs (e.g., 13c, 13k) in the same series for which such data may not be explicitly quantified or may be inferior. While MRK-560 is also brain-penetrant, Psen1-IN-1 achieves this alongside a >350-fold selectivity profile, a combination not commonly found in comparator compounds [2].

brain penetration CNS drug discovery ADMET

In Vitro ADME and Safety Profile

The research publication highlights that Psen1-IN-1 shows 'no significant CYP inhibition, or cardiotoxicity, good solubility, and permeability' [1]. This favorable in vitro ADME profile is a critical differentiator from first-generation γ-secretase inhibitors, many of which were hampered by poor drug-like properties, significant CYP liabilities, or off-target cardiac effects. While direct quantitative comparison across all parameters is not provided in a single head-to-head study, the explicit reporting of these favorable properties for Psen1-IN-1 positions it as a more advanced and reliable chemical probe compared to earlier tool compounds where these liabilities are well-documented [2].

ADME CYP inhibition cardiotoxicity

Psen1-IN-1 Research Applications


PSEN1-Specific Notch Signaling Studies

The >350-fold selectivity of Psen1-IN-1 for PSEN1 complexes over PSEN2 complexes [1] makes it an ideal tool for studies aiming to delineate the distinct biological functions of these two presenilin isoforms. Researchers investigating the role of PSEN1 in Notch processing can use Psen1-IN-1 to inhibit PSEN1-dependent Notch cleavage without confounding results from PSEN2 inhibition, a level of precision not achievable with pan-inhibitors like DAPT or less selective compounds like MRK-560 [2].

In Vivo Alzheimer's Disease Models

Given its combination of low nanomolar potency (IC50 = 5.5 nM for PSEN1-APH1B) and explicitly documented excellent brain penetration [1], Psen1-IN-1 is a superior choice for in vivo studies in Alzheimer's disease rodent models. Its favorable ADME profile (no significant CYP inhibition or cardiotoxicity) [1] reduces experimental variability and toxicity concerns, enabling robust assessment of PSEN1 inhibition on amyloid-beta pathology and cognitive outcomes.

SAR Benchmark for γ-Secretase Selectivity

Psen1-IN-1 serves as a critical benchmark compound in medicinal chemistry campaigns focused on developing next-generation γ-secretase modulators. Its unique 'U'-shaped conformation, identified as crucial for PSEN1 selectivity [1], and its quantitative selectivity profile (>350-fold vs. PSEN2) provide a clear pharmacological fingerprint. Researchers can use Psen1-IN-1 as a reference standard to calibrate and validate the selectivity of novel analogs, thereby accelerating the discovery of improved PSEN1-targeting therapeutics.

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